N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12(2)9-7-11-8-10(9)3-5-13-6-4-10;;/h9,11H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYAVLQAUTQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC12CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174007-69-1 | |
| Record name | N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by N-alkylation. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions typically include the use of strong acids such as hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research has indicated that compounds similar to N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride exhibit antimicrobial activity. For instance, derivatives of spirocyclic amines have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds, including those related to this compound. The results demonstrated significant antibacterial effects against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Material Science
2.1 Polymer Development
this compound has been explored in the synthesis of novel polymers due to its unique structural properties. Its ability to form stable complexes with metal ions makes it a candidate for developing materials with enhanced mechanical and thermal properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Solubility in Water | Soluble |
| Metal Ion Complexation | Yes |
Case Study:
In a recent study, researchers synthesized a polymer incorporating this compound, which showed improved tensile strength and thermal resistance compared to conventional polymers .
Environmental Studies
3.1 Role in Atmospheric Chemistry
This compound may play a role in atmospheric chemistry as a nitrogen-containing compound that can influence aerosol formation and properties. Its reactions with atmospheric oxidants can lead to the formation of secondary organic aerosols, which are critical for understanding climate change dynamics.
Data Table: Reaction Characteristics
| Parameter | Value |
|---|---|
| Reactivity with OH | Moderate |
| Aerosol Formation Rate | High |
| Environmental Persistence | Low |
Case Study:
A study investigated the atmospheric behavior of this compound and found that it significantly contributes to aerosol formation under certain conditions, impacting air quality and climate models .
Mechanism of Action
The mechanism by which N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical distinctions between the target compound and its analogues:
Analysis of Structural Modifications
- Positional Isomerism: Shifting the oxa/aza positions (e.g., 1-oxa-8-aza vs. For instance, 1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4) may exhibit distinct conformational flexibility compared to the target compound .
- In contrast, the N,N-dimethyl group on the 4-amine in the target compound may enhance solubility without significant steric interference.
- Salt Forms : Dihydrochloride salts generally offer superior aqueous solubility compared to oxalate or single hydrochloride salts, critical for in vivo bioavailability .
Biological Activity
N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride (CAS Number: 2174007-69-1) is a novel compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, structural information, and biological activity data, providing a comprehensive overview of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 257.20 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.20 g/mol |
| CAS Number | 2174007-69-1 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of this compound. It has been suggested that this compound may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This activity could have implications for treating neurological disorders.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
Case Studies
- Antibacterial Activity : A study conducted on the antibacterial efficacy of this compound revealed its potential against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, highlighting its potential as a new therapeutic agent.
- Neuroprotective Effects : In a model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in rodents subjected to neurotoxic agents. These findings suggest a protective role against neurodegenerative diseases.
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cell lines, indicating its potential as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride, and what are their efficiency metrics?
- The synthesis typically involves multi-step procedures starting from piperidone derivatives. For example, a Strecker reaction with 4-piperidone followed by cyclization under acidic conditions yields the spirocyclic core. Subsequent N-methylation and dihydrochloride salt formation complete the synthesis . Key metrics include:
- Yield : 45–60% (final step).
- Purity : ≥98% (HPLC, UV-Vis at λmax 255 nm) .
- Alternative routes use reductive amination or microwave-assisted cyclization to improve reaction times .
Q. How is the structural integrity of this compound validated in academic research?
- X-ray crystallography (using SHELX or ORTEP-3 ) confirms the spirocyclic geometry and protonation states.
- Spectroscopic data :
- NMR : Distinct signals for spirocyclic protons (δ 3.1–3.8 ppm) and dimethylamine groups (δ 2.2–2.5 ppm) .
- IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3400 cm⁻¹ (N-H) .
Q. What are the standard protocols for handling and storing this compound?
- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis of the oxa-azaspiro ring .
- Safety : Classify as hazardous; use gloves, fume hoods, and avoid inhalation (refer to SDS guidelines for dihydrochloride salts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. carbonic anhydrase) may arise from assay conditions. Recommendations:
- Standardize buffers : Use Tris-HCl (pH 7.4) for cholinesterase assays vs. carbonate buffers (pH 9.6) for anhydrase studies .
- Control for salt effects : Compare freebase and dihydrochloride forms, as counterions may alter binding .
Q. What advanced computational methods are suitable for studying its interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4EY7 for cholinesterases) to map binding pockets.
- MD simulations : Analyze stability of the spirocyclic core in lipid bilayers (e.g., GROMACS with CHARMM36 force field) .
Q. How does its spirocyclic structure influence pharmacokinetic properties compared to non-spiro analogs?
- Lipophilicity : LogP ~1.2 (vs. 0.8 for linear analogs), enhancing blood-brain barrier penetration .
- Metabolic stability : The rigid spiro structure reduces CYP3A4-mediated oxidation (t₁/₂ > 6 hrs in microsomal assays) .
Methodological Challenges and Solutions
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral resolution : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for stereoselective cyclization (up to 95% ee) .
Q. How can researchers address low yields in large-scale synthesis?
- Process optimization :
- Replace batch reactors with flow chemistry (residence time: 30 min, 80°C) to improve consistency .
- Use scavenger resins (e.g., Amberlyst® 15) to remove excess HCl during dihydrochloride formation .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
